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Compound of Interest

Compound Name: Carthamone

Cat. No.: B1231511

For researchers, scientists, and professionals in drug development, the precise structural
determination of natural products is a cornerstone of innovation. This guide provides a
comprehensive comparison of mass spectrometry and nuclear magnetic resonance (NMR)
spectroscopy for the structural elucidation of carthamone, a key pigment from safflower
(Carthamus tinctorius). We present supporting experimental data, detailed protocols, and a
comparative look at alternative analytical techniques.

Carthamone, a quinoid chalcone C-glucoside, is the principal red pigment in safflower and has
garnered significant interest for its potential therapeutic properties. Accurate structural
characterization is paramount for understanding its bioactivity and for the development of novel
pharmaceuticals. Mass spectrometry and NMR spectroscopy stand as the primary tools for this
purpose, each offering unique and complementary insights into its molecular architecture.

Performance Comparison: Mass Spectrometry vs.
NMR Spectroscopy

The structural elucidation of carthamone is most effectively achieved through the synergistic
use of mass spectrometry and NMR spectroscopy. While mass spectrometry provides vital
information on molecular weight and fragmentation patterns, NMR spectroscopy offers a
detailed map of the atomic connectivity and stereochemistry.
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Analytical
Technique

Information
Provided for
Carthamone

Advantages

Limitations

Mass Spectrometry
(MS)

Molecular weight,
elemental composition
(with high-resolution
MS), fragmentation
patterns for
substructural

information.

High sensitivity,
requires small sample
amounts, provides
rapid molecular weight

determination.

Provides limited
information on
stereochemistry and
complex isomeric
structures.
Fragmentation can
sometimes be
complex to interpret
without reference

data.

NMR Spectroscopy

Detailed atom-by-
atom connectivity (*H-
1H, 1H-13C),
stereochemical
relationships
(NOESY),
identification of
functional groups and

their positions.

Unambiguous
structure
determination,
provides detailed 3D

structural information.

Lower sensitivity
compared to MS,
requires larger sample
amounts, longer

acquisition times.

Alternative: HPLC-UV

Retention time for
identification and
quantification, UV-Vis
spectrum for
preliminary
classification of the

compound class.

Excellent for
separation and
quantification,

relatively inexpensive.

Provides limited
structural information,
relies on comparison
with authentic
standards for
definitive

identification.

Alternative: CE-MS

Separation of charged
species with high
efficiency, coupled
with mass analysis for

identification.

High separation
efficiency, suitable for
charged and polar
molecules, requires
very small sample

volumes.

Less robust than
HPLC for complex
mixtures, potential for

ion suppression.
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Experimental Data for Carthamone

The following tables summarize the key quantitative data obtained from mass spectrometry and
NMR spectroscopy for the structural elucidation of carthamone (often analyzed as its more
stable derivative, carthamin).

Mass Spectrometry Data

High-resolution mass spectrometry provides the exact mass of the molecule, allowing for the
determination of its elemental composition. Tandem mass spectrometry (MS/MS) induces
fragmentation, and the resulting fragment ions offer clues about the different structural motifs

within the molecule.

Table 1: High-Resolution Mass Spectrometry and MS/MS Fragmentation Data for Carthamone
(as Carthamin)

lon Observed m/z Interpretation

[M-H]~ 909.22 Deprotonated molecular ion

[M-H-120], loss of a cross-
Fragment 1 789.18 ring cleavage product of the C-
glucosyl moiety

[M-H-120-162]~, subsequent

Fragment 2 627.15 )
loss of a hexose residue

Fragment 3 449.11 Aglycone fragment

Data is compiled from representative studies on carthamin fragmentation.

NMR Spectroscopy Data

One-dimensional (1D) and two-dimensional (2D) NMR experiments provide the definitive data
for piecing together the molecular structure of carthamone. The chemical shifts (d) are
indicative of the electronic environment of each nucleus, while coupling constants (J) reveal the

connectivity between neighboring protons.
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Table 2: *H and *3C NMR Chemical Shift Assignments for Carthamone (as Carthamin
Potassium Salt) in DMSO-ds
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Position 13C Chemical Shift (éc, H Cher!nical Shift (6H,
ppm) ppm, J in Hz)

2 164.5 -

3 108.9 6.87 (s)

4 182.1 -

5 102.7 6.61 (s)

6 165.9 -

7 96.8 6.18 (s)

8 161.4 -

9 106.1 -

10 103.9 -

1 120.4 -

2 130.5 7.51 (d, 8.5)

3 115.8 6.87 (d, 8.5)

4 158.4 -

5" 115.8 6.87 (d, 8.5)

6' 130.5 7.51 (d, 8.5)

a 125.8 7.86 (d, 15.5)

B 144.7 7.97 (d, 15.5)

C-Glc-1 735 4.67 (d, 9.5)

C-Glc-2 70.7 3.19 (m)

C-Glc-3 79.1 3.33(m)

C-Glc-4 70.1 3.19 (m)

C-Glc-5 81.4 3.46 (m)

C-Glc-6 61.2 3.72 (m), 3.81 (m)
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Data adapted from Sasaki & Takahashi, Molecules 2021, 26(16), 4953.[1][2]

Experimental Protocols

Detailed and reproducible experimental protocols are critical for obtaining high-quality data.
Below are representative methodologies for the analysis of carthamone.

Mass Spectrometry Protocol (LC-MS/MS)

e Sample Preparation:

[e]

Extract safflower petals with a 70% methanol solution.

[e]

Centrifuge the extract to remove solid debris.

(¢]

Filter the supernatant through a 0.22 um syringe filter.

[¢]

Dilute the filtered extract with the initial mobile phase for LC-MS analysis.

e Liquid Chromatography (LC) Conditions:

[e]

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 pm).

o

Mobile Phase A: 0.1% formic acid in water.

Mobile Phase B: 0.1% formic acid in acetonitrile.

[¢]

[e]

Gradient: A linear gradient from 5% to 95% B over 30 minutes.

Flow Rate: 0.3 mL/min.

[e]

o

Column Temperature: 40 °C.

e Mass Spectrometry (MS) Conditions:

o lonization Mode: Electrospray lonization (ESI) in negative ion mode.

o Capillary Voltage: 3.5 kV.
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o Drying Gas Temperature: 325 °C.
o Drying Gas Flow: 8 L/min.

o Nebulizer Pressure: 40 psi.

o Scan Range: m/z 100-1000.

o Fragmentation: Collision-Induced Dissociation (CID) with nitrogen as the collision gas.
Collision energy can be ramped (e.g., 10-40 eV) to obtain a rich fragmentation spectrum.

NMR Spectroscopy Protocol

e Sample Preparation:

[e]

Isolate carthamone using preparative HPLC.

(¢]

Dry the purified sample under vacuum.

[¢]

Dissolve approximately 5-10 mg of the purified carthamone (or its stable salt) in 0.5 mL of
deuterated dimethyl sulfoxide (DMSO-ds).

[¢]

Transfer the solution to a 5 mm NMR tube.
 NMR Data Acquisition:
o Spectrometer: 600 MHz NMR spectrometer equipped with a cryoprobe.

o HNMR:

Pulse sequence: zg30

Number of scans: 16

Acquisition time: 2.7 s

Relaxation delay: 1.0 s

o 13C NMR:
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Pulse sequence: zgpg30

Number of scans: 1024

Acquisition time: 1.1 s

Relaxation delay: 2.0 s

o 2D NMR (COSY, HSQC, HMBC, NOESY):
» Utilize standard pulse programs.

» Optimize acquisition parameters (e.g., number of increments, number of scans) to
achieve adequate signal-to-noise and resolution.

Visualizing the Elucidation Workflow

The logical flow of structural elucidation, combining both mass spectrometry and NMR data, is
crucial for an efficient and accurate outcome.

© 2025 BenchChem. All rights reserved. 8/10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1231511?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

Mass Spectrometry

Substructural Fragments
Molecular Formula

NMR Spectroscopy

Stereochemistry (NOESY)

MS/MS Fragmentation

Sample Preparation Structure Elucidation

Isolated Carthamone

2D NMR (COSY, HSQC, HMBC)

1D NMR (*H, 2C)

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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